molecular formula C15H18BNO3 B13666517 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazole

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazole

Cat. No.: B13666517
M. Wt: 271.12 g/mol
InChI Key: YYSPLZXOGLDEMX-UHFFFAOYSA-N
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Description

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic ester group facilitates cross-coupling reactions, while the oxazole ring can engage in electrophilic substitution. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Phenylboronic Acid Pinacol Ester

Uniqueness

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is unique due to the presence of both a boronic ester group and an oxazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-6-5-7-11(12)13-17-9-10-18-13/h5-10H,1-4H3

InChI Key

YYSPLZXOGLDEMX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=NC=CO3

Origin of Product

United States

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